

BFMO Protocol for Ullmann Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BFMO	
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Introduction

The Ullmann condensation, a cornerstone of carbon-heteroatom bond formation, has been significantly advanced through the development of sophisticated catalyst systems.[1] Traditional methods often required harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper.[2] The introduction of ligand-accelerated catalysis has enabled milder and more efficient transformations.[3] This document provides detailed application notes and protocols for the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (**BFMO**) as a highly effective bidentate ligand in copper-catalyzed N-arylation of anilines and cyclic secondary amines.[1] The **BFMO** ligand, part of the oxalic diamide class of ligands developed by Ma and co-workers, promotes the coupling of a wide range of (hetero)aryl bromides under relatively low temperatures with low catalyst loadings, making it a valuable tool in organic synthesis and drug development.[1][4]

Data Presentation

The Cul/**BFMO** catalytic system demonstrates broad applicability for the N-arylation of various anilines and cyclic secondary amines with a diverse scope of (hetero)aryl bromides. The following tables summarize the quantitative data for these reactions, highlighting the efficiency and versatility of the protocol.

Table 1: Cul/**BFMO**-Catalyzed N-Arylation of Anilines with Aryl Bromides[1]



Entry	Aryl Bromide	Aniline	Product	Yield (%)
1	4-Bromotoluene	Aniline	4-Methyl-N- phenylaniline	95
2	4-Bromoanisole	Aniline	4-Methoxy-N- phenylaniline	96
3	4- Bromobenzonitril e	Aniline	4- (Phenylamino)be nzonitrile	92
4	1-Bromo-4- (trifluoromethyl)b enzene	Aniline	N-Phenyl-4- (trifluoromethyl)a niline	91
5	4-Bromotoluene	4-Methoxyaniline	4-Methoxy-N-(p- tolyl)aniline	98
6	4-Bromotoluene	4-Chloroaniline	4-Chloro-N-(p- tolyl)aniline	93
7	2-Bromotoluene	Aniline	2-Methyl-N- phenylaniline	85
8	2-Bromo-1,3- dimethylbenzene	Aniline	N-(2,6- Dimethylphenyl)a niline	78

Reaction Conditions: Aryl bromide (1.0 mmol), aniline (1.2 mmol), CuI (0.05 mmol), BFMO (0.05 mmol), K_3PO_4 (2.0 mmol), EtOH (2.0 mL), 80 °C, 24 h.

Table 2: Cul/**BFMO**-Catalyzed N-Arylation of Cyclic Secondary Amines with Aryl Bromides[1]



Entry	Aryl Bromide	Amine	Product	Yield (%)
1	4-Bromotoluene	Morpholine	4-(p- Tolyl)morpholine	94
2	4-Bromoanisole	Morpholine	4-(4- Methoxyphenyl) morpholine	95
3	4- Bromobenzonitril e	Morpholine	4- Morpholinobenzo nitrile	91
4	1-Bromo-4- (trifluoromethyl)b enzene	Morpholine	4-(4- (Trifluoromethyl) phenyl)morpholin e	90
5	4-Bromotoluene	Piperidine	1-(p- Tolyl)piperidine	92
6	4-Bromotoluene	Pyrrolidine	1-(p- Tolyl)pyrrolidine	93
7	2-Bromopyridine	Morpholine	4-(Pyridin-2- yl)morpholine	88
8	3-Bromopyridine	Morpholine	4-(Pyridin-3- yl)morpholine	85

Reaction Conditions: Aryl bromide (1.0 mmol), amine (1.2 mmol), CuI (0.05 mmol), BFMO (0.05 mmol), K₃PO₄ (2.0 mmol), EtOH (2.0 mL), 80 °C, 24 h.

Experimental Protocols

The following are detailed methodologies for the synthesis of the **BFMO** ligand and the general procedure for the Cul/**BFMO**-catalyzed N-arylation reaction.

Synthesis of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO)



Materials:

- Oxalyl chloride
- Furan-2-ylmethanamine
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of furan-2-ylmethanamine (2.0 equiv) and Et₃N (2.2 equiv) in CH₂Cl₂ at 0 °C, add oxalyl chloride (1.0 equiv) dropwise.
- Stir the reaction mixture at room temperature for 2 hours.
- Quench the reaction with water and extract with CH2Cl2.
- Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from ethanol to afford BFMO as a
 white solid.

General Procedure for Cul/BFMO-Catalyzed N-Arylation

Materials:

Aryl bromide



- · Aniline or cyclic secondary amine
- Copper(I) iodide (CuI)
- N,N'-Bis(furan-2-ylmethyl)oxalamide (**BFMO**)
- Potassium phosphate (K₃PO₄)
- Ethanol (EtOH)
- Schlenk tube or other suitable reaction vessel
- · Argon or Nitrogen gas for inert atmosphere

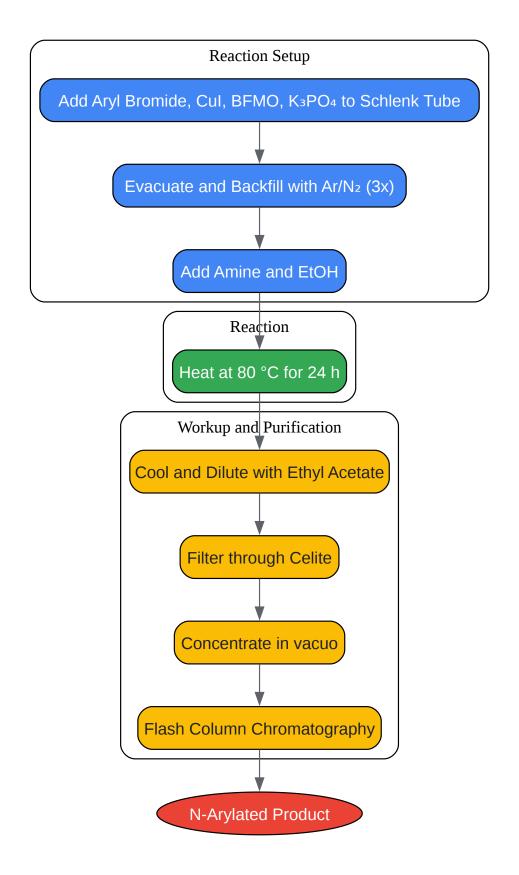
Procedure:

- To a Schlenk tube, add the aryl bromide (1.0 mmol), Cul (0.05 mmol, 5 mol%), BFMO (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol).
- Evacuate and backfill the tube with argon or nitrogen three times.
- Add the aniline or cyclic secondary amine (1.2 mmol) and ethanol (2.0 mL) via syringe.
- Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.
- Stir the reaction for 24 hours.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the desired Narylated product.

Visualizations

The following diagrams illustrate the experimental workflow for the Cul/**BFMO**-catalyzed N-arylation and a proposed catalytic cycle for the Ullmann condensation.

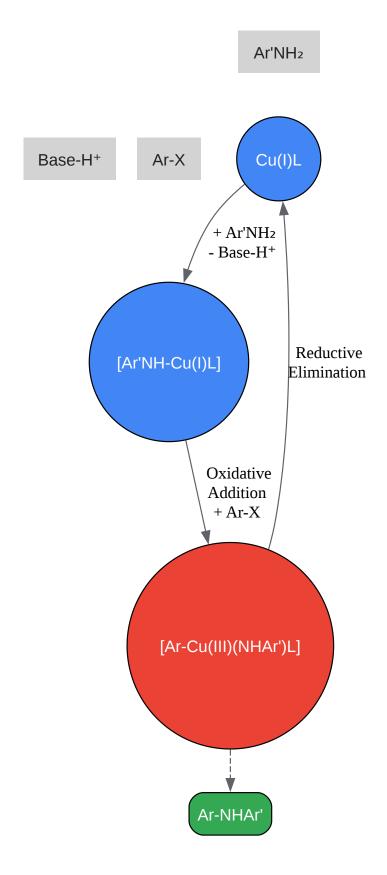




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Caption: Experimental workflow for the Cul/BFMO-catalyzed N-arylation.





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Caption: Proposed catalytic cycle for the Cu(I)/Cu(III) mediated Ullmann condensation.



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- To cite this document: BenchChem. [BFMO Protocol for Ullmann Condensation: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584119#bfmo-protocol-for-ullmann-condensation]

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